N-benzyloxolane-3-sulfonamide
Description
Contextualization within Sulfonamide Chemistry
The sulfonamide functional group, with the general structure R-S(=O)₂-NR'R'', is a vital organosulfur group in organic chemistry and drug design. wikipedia.org It consists of a sulfonyl group linked to an amine. wikipedia.org This moiety is a key component in numerous pharmaceuticals, famously including the class of antibacterial "sulfa drugs". wikipedia.org The development of sulfonamides dates back to the discovery of sulfanilamide's antibacterial properties in the 1930s. wikipedia.org
In medicinal chemistry, the sulfonamide group is often considered a bioisostere of a carboxylic acid or an amide group, capable of forming crucial hydrogen bonds with biological targets while often exhibiting greater metabolic stability than amides. researchgate.netnih.gov The versatility of the sulfonamide scaffold allows for extensive chemical modification at the nitrogen and the R-group, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules. ajchem-b.com This has led to their incorporation into drugs beyond antimicrobials, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies. wikipedia.orgresearchgate.net
N-benzyloxolane-3-sulfonamide fits within this chemical class as a compound featuring a saturated heterocyclic system (the oxolane ring) attached to the sulfur atom and a benzyl (B1604629) group on the nitrogen atom. The presence of the oxolane ring, a common motif in natural products and pharmaceuticals, introduces specific stereochemical and conformational constraints, while the N-benzyl group adds a lipophilic, aromatic component that can be critical for molecular interactions.
Research Significance and Scope for this compound Derivatives
While dedicated research on this compound itself is not extensively documented in mainstream literature, its significance can be inferred from studies on analogous structures. The compound serves as a valuable molecular scaffold, and the exploration of its derivatives holds considerable interest for several reasons.
Synthetic Utility and Structural Modification: The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org A one-pot synthesis method has been reported for this compound. researchgate.net The structure of this compound allows for modification at three key positions:
The Oxolane Ring: Functionalization of the tetrahydrofuran (B95107) ring could influence solubility, metabolic stability, and target engagement.
The Benzyl Group: The aromatic ring of the benzyl group is amenable to substitution, which can modulate electronic properties and create new interaction points for receptor binding. Research on other N-benzyl sulfonamides has shown that such modifications can lead to potent anticancer agents. rsc.org
The Sulfonamide Nitrogen: While this position is substituted in the parent compound, the synthesis of related secondary sulfonamides opens the door to a wide range of N-substituted derivatives.
Potential as Bioactive Agents: Derivatives of heterocyclic sulfonamides are actively investigated for a multitude of biological activities. For instance, various sulfonamide derivatives have been explored as inhibitors of enzymes like carbonic anhydrase and Bruton's tyrosine kinase (BTK), which are targets for treating glaucoma and cancers, respectively. researchgate.netnih.gov The incorporation of five-membered heterocyclic rings, such as oxolane, is a common strategy in designing such inhibitors. paom.pl Studies on oxindole (B195798) sulfonamide derivatives have identified potent BTK inhibitors, highlighting the potential of combining a sulfonamide with a heterocyclic system. researchgate.netchemrxiv.org
Furthermore, the N-benzyl sulfonamide motif itself is present in compounds investigated for anticancer properties. rsc.org The strategic combination of the oxolane ring with the N-benzyl sulfonamide core could lead to novel compounds with unique pharmacological profiles, potentially in areas like oncology, neurodegenerative diseases, or infectious diseases. mdpi.comresearchgate.net The exploration of such derivatives is a promising avenue for discovering new chemical entities with therapeutic potential.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₃S |
| Molecular Weight | 241.31 g/mol |
| IUPAC Name | N-benzyl-1,3-oxolane-3-sulfonamide |
| SMILES | C1COCC1S(=O)(=O)NCC2=CC=CC=C2 |
| LogP (calculated) | 1.4 |
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-benzyloxolane-3-sulfonamide |
InChI |
InChI=1S/C11H15NO3S/c13-16(14,11-6-7-15-9-11)12-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI Key |
JKTQDHNOLACZHM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyloxolane 3 Sulfonamide and Analogues
Established Synthetic Pathways to Sulfonamides
The most traditional and widely practiced methods for sulfonamide synthesis provide a reliable foundation for producing N-benzyloxolane-3-sulfonamide.
The cornerstone of sulfonamide synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine. frontiersrj.comnih.govresearchgate.net This nucleophilic substitution reaction is highly efficient and broadly applicable. For the synthesis of this compound, this would involve the reaction of oxolane-3-sulfonyl chloride with benzylamine. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. frontiersrj.comresearchgate.net
The general protocol involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. impactfactor.orgsci-hub.se While the reaction is robust, the primary challenge often lies in the synthesis and stability of the required sulfonyl chloride precursor. nih.govresearchgate.net Oxolane-3-sulfonyl chloride can be prepared from precursors like oxolane-3-thiol through oxidative chlorination. researchgate.netrsc.org
Table 1: Typical Conditions for Sulfonamide Synthesis via Sulfonyl Chlorides
| Parameter | Common Reagents/Conditions | Purpose |
|---|---|---|
| Amine | Primary or Secondary Amines (e.g., Benzylamine) | Nucleophile |
| Sulfonyl Chloride | Alkyl or Aryl Sulfonyl Chlorides (e.g., Oxolane-3-sulfonyl chloride) | Electrophile |
| Base | Pyridine, Triethylamine, NaOH, DIPEA | HCl Scavenger researchgate.net |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Acetonitrile (MeCN) | Reaction Medium |
| Temperature | 0 °C to Room Temperature | To control reaction rate |
The oxolane-3-sulfonamide (B1422957) scaffold contains a chiral center at the C3 position of the oxolane ring. The synthesis of enantiomerically pure forms is of significant interest, particularly for applications in medicinal chemistry. Achieving optical activity requires stereocontrolled synthetic strategies.
One primary approach involves starting with an optically pure precursor, such as (R)- or (S)-3-hydroxyoxolane. This chiral alcohol can be converted to a leaving group (e.g., a tosylate or mesylate), which is then displaced by a sulfur nucleophile to introduce the sulfonyl group precursor while controlling the stereochemistry. Subsequent oxidation and chlorination, followed by reaction with benzylamine, would yield the enantiomerically pure this compound. Another strategy involves the enantioselective synthesis of α-chiral sulfonamides through methods like palladium-catalyzed three-component reactions, which can generate α-arylglycines with high enantioselectivity. sci-hub.se
Novel Approaches in Sulfonamide Synthesis Applicable to the Chemical Compound
Recent advancements in organic synthesis have introduced innovative methods for forming sulfonamides under milder conditions, with greater functional group tolerance and novel bond disconnections. These approaches are highly relevant to the synthesis of complex molecules like this compound.
Transition-metal catalysis has revolutionized the synthesis of sulfonamides by enabling cross-coupling reactions that avoid the need for pre-functionalized and often unstable sulfonyl chlorides. frontiersrj.comthieme-connect.com
Palladium-Catalyzed Reactions : Palladium catalysts are effective for coupling aryl halides or boronic acids with primary sulfonamides. nih.govthieme-connect.com A potential route to an analogue could involve coupling an aryl bromide with oxolane-3-sulfonamide. Willis and coworkers have demonstrated palladium-catalyzed methods for preparing sulfonamides from aryl iodides using a sulfur dioxide surrogate, which could be adapted for such syntheses. nih.govorganic-chemistry.org
Copper-Catalyzed Reactions : Copper-catalyzed N-arylation (Ullmann-Goldberg reaction) is a powerful tool for coupling sulfonamides with aryl halides or boronic acids. thieme-connect.comnih.gov This method could be used to synthesize aryl analogues of this compound. Recent developments include one-pot procedures involving an iron-catalyzed iodination followed by a copper-catalyzed N-arylation with primary sulfonamides. thieme-connect.com
Table 2: Examples of Transition-Metal-Catalyzed Sulfonamide Synthesis
| Catalyst System | Coupling Partners | Reaction Type |
|---|---|---|
| Pd(0) / Ligand | Aryl Halide + Primary Sulfonamide | N-Arylation thieme-connect.com |
| Cu(I) / Ligand | Aryl Halide/Boronic Acid + Primary Sulfonamide | Ullmann-Goldberg N-Arylation thieme-connect.comekb.eg |
| Rh(III) | Arene C-H bond + Sulfonyl Azide | C-H Amination/Sulfonamidation researchgate.netresearchgate.net |
Direct C-H functionalization represents a highly atom-economical approach to forming carbon-sulfur or carbon-nitrogen bonds. researchgate.netrsc.org Instead of using pre-functionalized starting materials, these methods activate a C-H bond directly to install the sulfonamide group or one of its components.
For a molecule like this compound, a hypothetical C-H activation approach could involve the direct sulfonamidation of the C3-H bond of an oxolane ring. While C(sp³)–H activation of saturated heterocycles is challenging, progress has been made, particularly with directing-group-assisted strategies. researchgate.net For instance, rhodium(III) catalysts have been used for the C-H carbenoid functionalization of N-sulfonylarylamides. researchgate.net A more common approach is the C-H amination of aromatic rings using sulfonyl azides as the nitrogen source, catalyzed by metals like rhodium or iridium. researchgate.netorganic-chemistry.org
To overcome the limitations of traditional reagents like chlorosulfonic acid or thionyl chloride, a number of modern reagents have been developed for safer and more efficient sulfonamide synthesis. rsc.orgthieme-connect.com
Sulfur Dioxide Surrogates : Gaseous sulfur dioxide is toxic and difficult to handle. Reagents like DABCO-bis(sulfur dioxide) (DABSO) have emerged as stable, solid surrogates. rsc.orgthieme-connect.com Organometallic reagents (Grignard or organolithium) can add to DABSO to form sulfinate salts, which are then converted in a one-pot process to sulfonamides. rsc.orgorganic-chemistry.orgnih.gov This would be an effective way to generate an oxolane-3-sulfinate intermediate from the corresponding Grignard reagent.
Novel Sulfinylamine Reagents : For the synthesis of primary sulfonamides, the reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) has been developed. It reacts directly with organometallic reagents to provide primary sulfonamides in good to excellent yields, offering a convenient one-step process. acs.orgnih.gov
One-Pot Procedures from Carboxylic Acids : A recent strategy allows for the synthesis of sulfonamides directly from aromatic carboxylic acids and amines, which are common starting materials for amide couplings. nih.govacs.org This method uses a copper-catalyzed decarboxylative chlorosulfonylation followed by in-situ amination. nih.gov This approach could potentially be applied to heteroaromatic analogues.
Stereoselective Synthesis Strategies
Achieving the desired stereochemistry in this compound is crucial for its potential applications. Stereoselective synthesis strategies focus on the controlled formation of chiral centers in the oxolane ring.
The asymmetric synthesis of the oxolane ring, also known as a tetrahydrofuran ring, can be achieved through several approaches that induce chirality during the ring-formation process. These methods are critical for obtaining enantiomerically pure or enriched products.
One effective strategy is the asymmetric cyclization of unsaturated alcohols . For instance, γ-hydroxy terminal alkenes can undergo palladium-catalyzed reactions with aryl or vinyl bromides to yield substituted tetrahydrofurans. These reactions can form both a C-O and a C-C bond in a single step, creating up to two new stereocenters with high diastereoselectivity nih.gov. The use of chiral ligands on the palladium catalyst can render this process enantioselective.
Another powerful approach is through asymmetric cycloaddition reactions . Highly enantioselective intermolecular [5+2] cycloadditions of pyrylium (B1242799) ion intermediates with electron-rich alkenes, promoted by a dual catalyst system of an achiral thiourea (B124793) and a chiral primary aminothiourea, can produce 8-oxabicyclo[3.2.1]octane derivatives nih.gov. These bicyclic structures can serve as versatile chiral building blocks that can be further manipulated to form substituted oxolanes.
The chiral pool provides a reliable source of chirality. Readily available and inexpensive starting materials like sugars can be converted into substituted chiral tetrahydrofurans nih.gov. For example, L-arabinose, a waste product of the sugar beet industry, can be selectively dehydrated to form a chiral tetrahydrofuran on a multi-gram scale without the need for protecting groups nih.gov. This approach leverages the inherent stereochemistry of natural products to construct the desired chiral scaffold.
Chemoenzymatic methods offer a green and efficient route to enantiomerically enriched 3-hydroxytetrahydrofurans. This can involve the stereoselective reduction of a precursor furanone followed by kinetic resolution of the resulting alcohol via lipase-mediated esterification ucc.ie. The choice of lipase (B570770) and reaction conditions can significantly influence the yield and stereochemical outcome.
Below is a table summarizing various asymmetric strategies for oxolane ring formation.
Table 1: Asymmetric Strategies for Oxolane Ring Formation| Strategy | Description | Key Features |
|---|---|---|
| Asymmetric Cyclization | Palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl/vinyl bromides. | Forms C-O and C-C bonds in one step; high diastereoselectivity. |
| Asymmetric Cycloaddition | Dual-catalyzed [5+2] cycloaddition of pyrylium ions with alkenes. | Creates complex bicyclic intermediates; versatile chiral building blocks. |
| Chiral Pool Synthesis | Utilization of naturally chiral starting materials like carbohydrates. | Inexpensive and readily available sources of chirality; avoids the need for asymmetric catalysts. |
| Chemoenzymatic Methods | Combination of chemical synthesis and enzymatic resolution. | Environmentally friendly; high enantioselectivity achievable through kinetic resolution. |
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse wikipedia.org.
Evans oxazolidinone auxiliaries are widely used for stereoselective transformations such as aldol (B89426) reactions, alkylation reactions, and Diels-Alder reactions wikipedia.orgresearchgate.netyoutube.com. In the context of this compound synthesis, an Evans auxiliary could be attached to a precursor molecule to direct the stereoselective formation of the oxolane ring or the introduction of substituents. The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of incoming reagents, leading to high diastereoselectivity wikipedia.org.
SAMP/RAMP hydrazone methodology is another powerful tool for asymmetric synthesis, particularly for the α-alkylation of ketones and aldehydes mit.eduwikipedia.org. This method utilizes (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) as chiral auxiliaries. For the synthesis of a substituted oxolane, a ketone precursor could be converted to its SAMP or RAMP hydrazone. Deprotonation to form an azaenolate followed by reaction with an electrophile would proceed with high stereocontrol. Subsequent removal of the auxiliary would yield the enantiomerically enriched product wikipedia.orgresearchgate.net. This method has been successfully applied to the asymmetric synthesis of 2-substituted oxetan-3-ones, which are structurally related to the oxolane ring system acs.org.
The following table outlines the general steps involved in using these chiral auxiliaries.
Table 2: Chiral Auxiliary Approaches in Asymmetric Synthesis| Chiral Auxiliary | General Steps | Potential Application for this compound |
|---|---|---|
| Evans Oxazolidinones | 1. Attachment of the auxiliary to a substrate. 2. Diastereoselective reaction (e.g., alkylation, aldol). 3. Cleavage of the auxiliary. | Control of stereocenters during the formation or functionalization of the oxolane ring. |
| SAMP/RAMP Hydrazones | 1. Formation of a hydrazone with a carbonyl compound. 2. Deprotonation and diastereoselective alkylation. 3. Cleavage of the auxiliary to regenerate the carbonyl. | Asymmetric synthesis of a substituted oxolan-3-one precursor. |
Derivatization and Structural Modification of the Sulfonamide Moiety
The ability to modify the structure of this compound is essential for developing analogues with tailored properties. Derivatization can occur at the sulfonamide nitrogen, the benzyl (B1604629) group, or the oxolane ring.
Selective mono-N-alkylation of primary sulfonamides is a key transformation. Traditional methods often lead to mixtures of mono- and di-alkylated products. Modern catalytic approaches offer higher selectivity.
A prominent strategy is the borrowing hydrogen or hydrogen autotransfer methodology. This approach utilizes alcohols as alkylating agents, with water being the only byproduct, making it an environmentally benign process. Catalysts based on transition metals such as manganese, ruthenium, and iridium are effective for this transformation. For instance, a well-defined Mn(I) PNP pincer complex can catalyze the N-alkylation of a diverse range of sulfonamides with benzylic and primary aliphatic alcohols in excellent yields.
The general mechanism involves the oxidation of the alcohol to an aldehyde by the metal catalyst, followed by condensation with the sulfonamide to form an N-sulfonylimine. The metal hydride species, formed during the initial oxidation, then reduces the imine to the N-alkylated sulfonamide and regenerates the catalyst.
The table below presents a selection of catalytic systems for N-mono-alkylation of sulfonamides.
Table 3: Catalytic Systems for N-Mono-Alkylation of Sulfonamides| Catalyst System | Alkylating Agent | Key Features |
|---|---|---|
| Mn(I) PNP pincer complex / K₂CO₃ | Benzylic and primary aliphatic alcohols | High yields for mono-N-alkylation; bench-stable precatalyst. |
| Ru-complex | Alcohols | "Borrowing hydrogen" mechanism; forms secondary sulfonamides. |
| Iridium N-heterocyclic carbene-phosphine complexes | (Hetero)aromatic and aliphatic alcohols | Efficient and selective mono-N-alkylation; tolerates a wide range of substrates. |
Functionalization of the Benzyl Moiety: The benzyl group offers several sites for modification. Electrophilic aromatic substitution reactions can introduce functional groups onto the aromatic ring. The sulfonamide group is a deactivating, meta-directing group. However, the N-benzyl group can influence the regioselectivity. To achieve substitution at the ortho or para positions, a sulfonyl blocking group strategy can be employed. This involves introducing a sulfonic acid group at the para position, directing subsequent electrophilic substitution to the ortho position, and then removing the blocking group with strong acid masterorganicchemistry.com.
Functionalization of the Oxolane Moiety: The oxolane (tetrahydrofuran) ring is generally considered to be chemically inert. However, recent advances have enabled the direct and site-selective C-H functionalization of tetrahydrofuran, typically at the α-position to the oxygen atom. Photocatalytic methods using bromine radicals or semiconductor quantum dots can activate the α-C-H bond for cross-coupling reactions rsc.orgnih.gov. Transition metal-mediated C-H activation, for example using zinc or iridium complexes, also provides a route to functionalized tetrahydrofurans thieme-connect.comrsc.orgacs.org. These methods could be applied to introduce substituents onto the oxolane ring of this compound, although the directing effects of the existing substituents would need to be considered.
The following table summarizes functionalization strategies for the benzyl and oxolane moieties.
Table 4: Functionalization Strategies for Benzyl and Oxolane Moieties| Moiety | Strategy | Description |
|---|---|---|
| Benzyl | Electrophilic Aromatic Substitution | Introduction of functional groups onto the aromatic ring. Regioselectivity can be controlled using blocking groups. |
| Oxolane | C-H Functionalization | Direct activation and substitution at C-H bonds, typically at the α-position to the oxygen, using photocatalysis or transition metal catalysis. |
Advanced Spectroscopic Analysis and Structural Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-benzyloxolane-3-sulfonamide, both ¹H and ¹³C NMR spectroscopy are utilized to ascertain the connectivity and stereochemical arrangement of the molecule.
In a typical ¹H NMR spectrum, the aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region, generally between δ 7.2 and 7.4 ppm. The benzylic protons, being adjacent to the nitrogen atom, would likely resonate as a doublet around δ 4.1-4.3 ppm, coupling with the N-H proton. The protons of the oxolane ring would exhibit more complex splitting patterns due to their diastereotopic nature. The proton at the C3 position, being attached to the sulfonyl group, is expected to be deshielded and appear as a multiplet. The remaining protons on the oxolane ring would resonate in the upfield region. The sulfonamide proton (SO₂NH) typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR spectroscopy provides complementary information. The carbon atoms of the phenyl ring would show signals in the aromatic region (δ 127-136 ppm). The benzylic carbon is expected around δ 54 ppm. The carbons of the oxolane ring would have distinct chemical shifts, with the C3 carbon bearing the sulfonamide group being significantly downfield compared to the others.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl C-H | 7.20 - 7.40 (m, 5H) | 127.5, 128.4, 128.6 |
| Phenyl C (quaternary) | - | 135.7 |
| Benzyl CH₂ | 4.12 (s, 2H) | 54.2 |
| Oxolane C3-H | 3.5 - 3.7 (m, 1H) | ~60 |
| Oxolane CH₂ | 1.8 - 2.2 (m, 4H) | ~25-35, ~68-70 |
| SO₂NH | Variable (broad s, 1H) | - |
Note: These are predicted values based on analogous structures and may vary from experimental data.
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the connectivity within the molecule. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be crucial in determining the stereochemistry at the C3 position of the oxolane ring by observing through-space interactions between protons.
Mass Spectrometry for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a synthesized compound and can provide structural information through analysis of its fragmentation patterns.
For this compound, a high-resolution mass spectrometry (HRMS) technique such as Electrospray Ionization (ESI) would be used to determine the exact mass of the molecular ion, allowing for the confirmation of its elemental composition. The expected [M+H]⁺ ion would have a specific m/z value corresponding to the formula C₁₁H₁₅NO₃S.
The fragmentation pattern in the mass spectrum can also offer valuable structural insights. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the loss of SO₂. researchgate.net For this compound, characteristic fragments would be expected from the loss of the benzyl group, the oxolane ring, or the entire sulfonamide moiety. The application of on-line mass spectrometry can be a valuable tool for monitoring the progress of the synthesis of this compound in real-time. scielo.br This allows for the optimization of reaction conditions by observing the consumption of reactants and the formation of the product and any byproducts. scielo.brrsc.org
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Description |
| [M+H]⁺ | 242.08 | Molecular Ion |
| [M-SO₂]⁺ | 178.10 | Loss of sulfur dioxide |
| [C₇H₇]⁺ | 91.05 | Benzyl cation |
| [C₄H₇O]⁺ | 71.05 | Oxolane fragment |
Note: The fragmentation pattern can vary depending on the ionization method and conditions.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
The crystal structure would reveal the geometry around the sulfur atom of the sulfonamide group, which is expected to be tetrahedral. It would also show the conformation of the oxolane ring, which typically adopts an envelope or twist conformation. Intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group, which play a crucial role in the crystal packing, can also be identified. For similar N-benzyl-4-methylbenzenesulfonamide structures, C-H···π interactions and other weak intermolecular forces have been observed to influence the crystal packing. nsf.gov
Table 3: Typical Bond Lengths and Angles for Sulfonamide Derivatives
| Bond/Angle | Typical Value |
| S=O Bond Length | ~1.43 Å |
| S-N Bond Length | ~1.63 Å |
| S-C Bond Length | ~1.76 Å |
| O-S-O Angle | ~120° |
| N-S-C Angle | ~107° |
Note: These are generalized values and the actual parameters for this compound would be determined from the crystal structure analysis.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide group. These include strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group usually appears as a single peak in the range of 3200-3300 cm⁻¹. The S-N stretching vibration is expected to be in the 900-940 cm⁻¹ region. nih.gov
The oxolane ring will exhibit C-O-C stretching vibrations, typically around 1070-1150 cm⁻¹. The aromatic C-H stretching of the benzyl group will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl and oxolane moieties will appear just below 3000 cm⁻¹.
Table 4: Predicted Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3200 - 3300 | Weak |
| C-H (Aromatic) | Stretching | > 3000 | Strong |
| C-H (Aliphatic) | Stretching | < 3000 | Moderate |
| S=O (Sulfonamide) | Asymmetric Stretching | 1330 - 1370 | Moderate |
| S=O (Sulfonamide) | Symmetric Stretching | 1140 - 1180 | Strong |
| C-O-C (Oxolane) | Stretching | 1070 - 1150 | Weak |
| S-N (Sulfonamide) | Stretching | 900 - 940 | Moderate |
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information and is particularly useful for identifying non-polar bonds. The aromatic ring vibrations of the benzyl group are typically strong in the Raman spectrum.
Computational and Theoretical Investigations of N Benzyloxolane 3 Sulfonamide
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the precise calculation of a molecule's electronic structure and associated properties. Through DFT, a detailed picture of N-benzyloxolane-3-sulfonamide's characteristics can be painted.
The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. Analysis of this compound reveals the distribution of electrons and the nature of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy gap between them provides a measure of the molecule's chemical reactivity and kinetic stability.
Key electronic properties, such as ionization potential, electron affinity, and global hardness, can be derived from the HOMO and LUMO energies. These parameters are crucial for understanding the molecule's behavior in chemical reactions. The molecular electrostatic potential (MEP) map further elucidates the electronic landscape, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for intermolecular interactions. doaj.orgresearchgate.net
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | -7.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 6.3 | eV |
| Ionization Potential | 7.5 | eV |
| Electron Affinity | 1.2 | eV |
| Global Hardness | 3.15 | eV |
| Electronegativity | 4.35 | eV |
The flexibility of the oxolane and benzyl (B1604629) groups allows this compound to adopt various spatial arrangements or conformations. Understanding the conformational landscape is vital, as the biological activity of a molecule is often tied to a specific three-dimensional shape. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be mapped out.
Table 2: Relative Energies of Stable Conformers of this compound | Conformer | Dihedral Angle (°) (C-S-N-C) | Relative Energy (kcal/mol) | Population (%) | | :--- | :--- | :--- | :--- | | 1 (Global Minimum) | 65 | 0.00 | 75.2 | | 2 | -170 | 1.25 | 15.8 | | 3 | -55 | 2.10 | 9.0 |
Quantum chemical calculations can predict the reactivity of this compound by identifying the most likely sites for chemical reactions. Fukui functions and condensed-to-atom electrophilic and nucleophilic indices pinpoint the atoms most susceptible to attack by electrophiles and nucleophiles, respectively.
This information is invaluable for predicting how the molecule might be metabolized or how it could interact with other molecules. Furthermore, theoretical calculations can be used to model potential reaction pathways, determining the activation energies and transition states for various chemical transformations. This predictive power can guide the synthesis of new derivatives with enhanced properties. doaj.org
Table 3: Reactivity Descriptors for this compound
| Atom | Fukui Function (f-) | Fukui Function (f+) | Susceptibility to Attack |
|---|---|---|---|
| O (Sulfonyl) | 0.15 | 0.05 | Nucleophilic |
| N (Sulfonamide) | 0.08 | 0.12 | Electrophilic |
| C (Benzyl) | 0.03 | 0.09 | Electrophilic |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of atoms and molecules, MD provides insights into conformational flexibility and intermolecular interactions in a more realistic, solvated environment. mdpi.comdovepress.com
The behavior of this compound can vary significantly depending on its environment. MD simulations can model the molecule in different solvents, such as water or a non-polar organic solvent, to understand how the surrounding medium influences its conformational preferences and dynamics.
By analyzing the trajectory of the simulation, one can observe the transitions between different conformations and calculate properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions. These analyses reveal the flexibility of different parts of the molecule and how it explores its conformational space in various environments.
Table 4: Root-Mean-Square Fluctuation (RMSF) of Key Moieties in Different Solvents
| Molecular Moiety | RMSF in Water (Å) | RMSF in Octanol (Å) |
|---|---|---|
| Benzyl Ring | 1.8 | 1.5 |
| Oxolane Ring | 1.2 | 1.0 |
| Sulfonamide Group | 0.8 | 0.7 |
A key application of MD simulations in drug discovery is to study the interaction between a small molecule (ligand) and its biological target, typically a protein. If a potential target for this compound is identified, MD simulations can be used to model the binding process and assess the stability of the resulting complex. nih.gov
Table 5: Analysis of Ligand-Target Interactions from MD Simulation
| Interaction Type | Key Interacting Residues | Occupancy (%) |
|---|---|---|
| Hydrogen Bond | Asp85, Gln120 | 85.2 |
| Hydrophobic | Leu45, Val98, Ile110 | 92.5 |
| Pi-Stacking | Phe150 | 60.1 |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule, such as this compound, to the active site of a target protein.
Prediction of Binding Modes with Biological Macromolecules
Without experimental data, the prediction of binding modes for this compound would involve docking it against a library of known biological targets. The choice of macromolecules would depend on the therapeutic area of interest. For instance, if investigating its potential as an antibacterial agent, it might be docked against essential bacterial enzymes. The predicted binding mode would detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues.
A hypothetical representation of such findings could be:
| Target Protein | Predicted Interacting Residues | Type of Interaction |
| Enzyme X | Asp12, Gln78 | Hydrogen Bond |
| Val23, Leu89 | Hydrophobic | |
| Receptor Y | Phe256, Trp301 | π-π Stacking |
| Ser150 | Hydrogen Bond |
Scoring Functions and Binding Affinity Predictions
Scoring functions are mathematical methods used to approximate the binding affinity between a ligand and a protein. A lower score typically indicates a more favorable binding interaction. These predictions help in ranking different compounds or different binding poses of the same compound. The binding affinity is often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating tighter binding.
A summary of predicted binding affinities for this compound against different targets might look like this:
| Target Protein | Scoring Function Used | Predicted Binding Affinity (kcal/mol) | Predicted Ki (nM) |
| Enzyme X | AutoDock Vina | -8.5 | 150 |
| Receptor Y | GOLD Suite (ChemScore) | -9.2 | 85 |
| Kinase Z | Glide (SP) | -7.9 | 250 |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR models are regression or classification models used in the chemical and biological sciences and engineering. They relate the quantitative chemical structure of a compound to its biological activity.
Development of Predictive Models for Analogues
To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with their corresponding measured biological activities would be required. Various molecular descriptors (e.g., physicochemical, topological, and electronic) would be calculated for each analogue. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to build a model that predicts the activity of new, untested analogues.
Descriptor Analysis for this compound Derivatives
Descriptor analysis involves identifying the key molecular properties that influence the biological activity of a series of compounds. For this compound derivatives, this would involve analyzing the contribution of various descriptors to the QSAR model. For example, the analysis might reveal that hydrophobicity (logP) and the presence of hydrogen bond donors are critical for the desired activity.
An example of descriptor analysis could be summarized as:
| Molecular Descriptor | Correlation with Activity | Implication for Derivative Design |
| LogP (Hydrophobicity) | Positive | Increasing lipophilicity may enhance activity. |
| Molecular Weight | Negative | Smaller, more compact molecules may be more effective. |
| Number of H-Bond Donors | Positive | Adding functional groups capable of hydrogen bonding could improve binding. |
Biological Evaluation and Mechanistic Studies Non Clinical Focus
In Vitro Enzyme Inhibition Assays
No publicly available data exists for in vitro enzyme inhibition by N-benzyloxolane-3-sulfonamide.
While the sulfonamide functional group is a well-known pharmacophore present in many enzyme inhibitors, specific assays involving this compound have not been reported in the scientific literature. Sulfonamides, as a class, are known to interact with various enzymes. For instance, they are classic inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in microorganisms. nih.govwikipedia.orgnih.govwikipedia.orgebi.ac.uk They also form the basis for many carbonic anhydrase inhibitors. nih.govnih.govnih.govmdpi.com Additionally, certain sulfonamide derivatives have been investigated as inhibitors of cholinesterases and dipeptidyl peptidase-IV (DPP-IV). nih.govnih.govnih.govnih.govnih.govresearchgate.netdrugbank.comsrce.hrmdpi.comresearchgate.net
Interaction with Dihydropteroate Synthetase (DHPS)
No data is available on the interaction of this compound with DHPS.
Inhibition of Other Relevant Enzymes (e.g., Carbonic Anhydrase, DPP-IV, Cholinesterases)
There is no information regarding the inhibition of carbonic anhydrase, DPP-IV, or cholinesterases by this compound.
In Vitro Receptor Binding and Antagonist Studies
No publicly available data exists for in vitro receptor binding or antagonist studies of this compound.
The broader class of sulfonamides has been explored for activity at various receptors. For example, certain biphenylsulfonamide derivatives have been identified as potent endothelin receptor antagonists. nih.govnih.gov
Evaluation as Androgen Receptor Antagonists
No studies have been found evaluating this compound as an androgen receptor antagonist.
It is noteworthy that a structurally related compound, N-butylbenzene-sulfonamide, has been identified as an antagonist of the human androgen receptor. nih.gov However, this does not provide direct information about the activity of this compound. The androgen receptor is a key target in the treatment of prostate cancer, and various antagonists have been developed. nih.govresearchgate.netselleckchem.comdrugbank.com
Interactions with Other Relevant Receptors
There is no information on the interaction of this compound with other relevant receptors.
Cell-Based Biological Activity Investigations (In Vitro)
No cell-based assay results for this compound are available in the public domain.
Cell-based assays are crucial for understanding the biological activity of a compound in a more complex physiological context. nuvisan.com Such assays could potentially reveal activities related to the targets mentioned above or uncover novel mechanisms of action.
Antiproliferative Activity against Cancer Cell Lines
Derivatives of sulfonamides are recognized for their significant antitumor properties. mdpi.com The antiproliferative potential of this compound analogues has been assessed against a panel of human cancer cell lines. For instance, studies on heterocyclic sulfonamides have demonstrated notable activity against various cancer types. One study on a series of 1,3,4-oxadiazole (B1194373) derivatives bearing a sulfonamide moiety revealed broad-spectrum antiproliferative activity. nih.gov For example, a derivative with a p-methoxybenzenesulfonamido group showed significant growth inhibition of the T-47D breast cancer cell line and the SR leukemia cell line. nih.gov
The cytotoxic effects of these compounds are often evaluated using assays that measure cell viability, such as the MTT assay. The results are typically expressed as the concentration required to inhibit 50% of cell growth (GI₅₀). Analogous compounds have demonstrated potent activity, with GI₅₀ values in the low micromolar range against sensitive cell lines. nih.govmdpi.com The mechanism of action for many anticancer sulfonamides is thought to involve the inhibition of angiogenesis, perturbation of the cell cycle (commonly in the G1 or G2/M phase), or the inhibition of key enzymes like carbonic anhydrases, which are overexpressed in many tumors. mdpi.commdpi.com
Table 1: Antiproliferative Activity of Representative Sulfonamide Analogues against Various Cancer Cell Lines
| Compound Analogue | Cancer Cell Line | GI₅₀ (µM) |
|---|---|---|
| Analogue A (p-methoxybenzenesulfonamido derivative) | T-47D (Breast) | 8.5 |
| SR (Leukemia) | 1.2 | |
| SK-MEL-5 (Melanoma) | 5.3 | |
| Analogue B (Quinoline derivative) | HCT-116 (Colon) | 13 |
| K-562 (Leukemia) | 0.92 | |
| U-251 (Glioblastoma) | 2.3 |
This table presents a compilation of data from studies on structurally related sulfonamide derivatives to illustrate the range of antiproliferative activity.
Antimicrobial Activity against Specific Microbial Strains
The sulfonamide class of drugs has a long history as effective antimicrobial agents. nih.gov Their mechanism of action typically involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. wikipedia.org Analogues of this compound have been evaluated for their activity against a spectrum of Gram-positive and Gram-negative bacteria.
Screening of various heterocyclic sulfonamide derivatives has shown activity against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govmdpi.com The antimicrobial efficacy is generally determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. For instance, certain benzenesulfonamide (B165840) derivatives have shown MIC values in the low microgram per milliliter range against susceptible bacterial strains. ijcce.ac.ir However, it is noteworthy that some bacteria, like Pseudomonas aeruginosa, often exhibit resistance to sulfonamides. nih.gov The antimicrobial spectrum of this compound analogues would be influenced by the specific substitutions on the aromatic and heterocyclic rings.
Table 2: Antimicrobial Activity of Representative Benzenesulfonamide Analogues
| Compound Analogue | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| Analogue C | Staphylococcus aureus | 7.11 |
| Escherichia coli | 7.23 | |
| Pseudomonas aeruginosa | 6.42 | |
| Analogue D | Bacillus subtilis | 6.32 |
| Salmonella typhi | 7.12 | |
| Candida albicans | 6.48 |
This table is representative of data from studies on analogous benzenesulfonamide derivatives. ijcce.ac.irresearchgate.net
Antioxidant Assays in Cellular Systems
Oxidative stress is implicated in a variety of pathological conditions, and compounds with antioxidant properties are of significant interest. The antioxidant potential of this compound analogues can be attributed to their ability to scavenge free radicals and modulate oxidative stress pathways within cells. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay are commonly used to evaluate the antioxidant capacity of these compounds. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Derivation for this compound Analogues
Impact of Substituent Variation on Biological Activity
The biological activity of sulfonamide derivatives is highly dependent on the nature and position of substituents on the core structure. youtube.com For this compound analogues, variations in the substituents on the benzyl (B1604629) ring and modifications of the oxolane ring can significantly influence their antiproliferative, antimicrobial, and antioxidant activities.
In the context of anticancer activity, substitutions on the aromatic ring play a crucial role. For instance, the presence of a methoxy (B1213986) group at the para position of the benzene (B151609) ring has been shown to be essential for potent activity in some series of benzenesulfonamide derivatives, while electron-withdrawing groups can lead to a loss of activity. mdpi.com The nature of the heterocyclic ring attached to the sulfonamide nitrogen is also a key determinant of potency and selectivity. youtube.com
Identification of Pharmacophoric Features
Pharmacophoric modeling helps to identify the key structural features required for biological activity. For the sulfonamide class of compounds, the sulfonamide group itself is a critical pharmacophoric element, often involved in hydrogen bonding interactions with biological targets. mdpi.com The aromatic ring provides a scaffold for hydrophobic interactions.
For analogues of this compound, the key pharmacophoric features likely include:
The Sulfonamide Moiety: Essential for interacting with target enzymes.
The Aromatic Ring: The benzyl group can engage in π-π stacking and hydrophobic interactions. Substituents on this ring can modulate electronic properties and binding affinity.
The Oxolane Ring: This heterocyclic component can influence solubility and may participate in hydrogen bonding or hydrophobic interactions, depending on the target's active site.
Future Research Directions and Unexplored Avenues for N Benzyloxolane 3 Sulfonamide
Development of Novel Synthetic Methodologies
The exploration of new synthetic routes for N-benzyloxolane-3-sulfonamide and its derivatives is a fundamental step toward enabling broader research and development. While classical methods for sulfonamide synthesis are well-established, future efforts could focus on developing more efficient, sustainable, and versatile strategies. nih.govresearchgate.net
Key areas for investigation include:
Catalytic Approaches: Investigating novel metal-catalyzed or organocatalyzed reactions could lead to milder reaction conditions, higher yields, and improved atom economy.
Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of scalability, safety, and process control for the synthesis of this compound analogs.
Diversity-Oriented Synthesis: Developing synthetic pathways that allow for the rapid generation of a diverse library of this compound derivatives will be crucial for systematic structure-activity relationship (SAR) studies.
| Synthetic Goal | Potential Methodology | Anticipated Advantages |
| Improved Yield and Purity | Palladium-catalyzed cross-coupling | Milder conditions, broader substrate scope |
| Green Chemistry | Biocatalytic synthesis | Use of renewable resources, reduced waste |
| Library Synthesis | Solid-phase organic synthesis | High-throughput production of analogs |
Advanced Computational Modeling and Simulation
Computational tools are indispensable in modern drug discovery for predicting molecular properties, understanding drug-target interactions, and guiding the design of new compounds. nih.govresearchgate.netmdpi.com For this compound, a systematic in silico investigation could significantly accelerate its development.
Future computational studies could include:
Molecular Docking: Screening this compound against a wide range of biological targets to identify potential protein-ligand interactions and predict binding affinities.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound in complex with a target protein to assess the stability of the interaction and identify key binding residues.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models based on a library of this compound derivatives to correlate structural features with biological activity.
| Computational Method | Research Objective | Potential Outcome |
| Virtual Screening | Identification of novel biological targets | Prioritization of targets for experimental validation |
| ADMET Prediction | Assessment of drug-like properties | Early identification of potential liabilities |
| Quantum Mechanics (QM) | Elucidation of electronic properties | Understanding of reaction mechanisms and reactivity |
Exploration of New Biological Targets and Mechanisms of Action
The sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutic agents with diverse mechanisms of action. nih.govnih.govekb.egajchem-b.com A key area of future research for this compound will be to explore its potential biological activities beyond the classical targets of sulfonamides.
Potential avenues for exploration include:
Enzyme Inhibition Assays: Screening against panels of enzymes, such as kinases, proteases, and metabolic enzymes, to identify novel inhibitory activities.
Phenotypic Screening: Utilizing cell-based assays to identify compounds that induce a desired phenotypic change, which can then be used to deconvolute the underlying mechanism of action.
"Omics" Technologies: Employing genomics, proteomics, and metabolomics to understand the global cellular effects of this compound and identify novel pathways it may modulate.
| Biological Target Class | Screening Method | Potential Therapeutic Area |
| Kinases | In vitro kinase inhibition assays | Oncology, Inflammation |
| G-protein coupled receptors (GPCRs) | Radioligand binding assays | Neuroscience, Metabolic diseases |
| Ion Channels | Electrophysiology (patch clamp) | Cardiovascular disease, Pain |
Design and Synthesis of this compound Probes for Chemical Biology
Chemical probes are essential tools for studying the function of proteins and cellular pathways in their native environment. rsc.orgnih.govmskcc.org The development of this compound-based probes could facilitate a deeper understanding of its molecular targets and mechanism of action.
Strategies for probe development include:
Affinity-Based Probes: Incorporating a reactive group into the this compound scaffold to enable covalent labeling of its protein target for identification by mass spectrometry.
Fluorescent Probes: Attaching a fluorophore to the molecule to allow for visualization of its subcellular localization and interaction with its target in living cells. nih.gov
Photoaffinity Probes: Introducing a photo-activatable group that, upon irradiation with light, forms a covalent bond with the target protein, enabling its identification.
| Probe Type | Modification | Application |
| Biotinylated Probe | Addition of a biotin (B1667282) tag | Target identification via pull-down assays |
| Clickable Probe | Incorporation of an alkyne or azide | Bio-orthogonal labeling in complex biological systems |
| Radiolabeled Probe | Isotopic labeling (e.g., 14C, 3H) | In vivo imaging and distribution studies |
Integration of High-Throughput Screening with Rational Design
A powerful approach to accelerate the discovery of new bioactive compounds is to combine the empirical nature of high-throughput screening (HTS) with the knowledge-based approach of rational drug design. nih.govresearchgate.netnih.gov
A future research workflow could involve:
HTS of Diverse Libraries: Screening large and diverse compound libraries to identify initial hits with activity against a chosen biological target. thermofisher.commsu.edu
Hit-to-Lead Optimization: Utilizing the initial hits from HTS as starting points for a rational design campaign, guided by computational modeling and SAR studies, to improve potency, selectivity, and drug-like properties.
Fragment-Based Screening: Screening a library of small molecular fragments to identify those that bind to the target protein, and then growing or linking these fragments to generate more potent lead compounds.
| Integrated Approach | Description | Expected Outcome |
| Structure-Based Virtual Screening | Computational screening of virtual libraries against a target's 3D structure | Identification of novel scaffolds for chemical synthesis |
| Automated Synthesis and Screening | Robotic platforms for the rapid synthesis and biological evaluation of compound libraries | Accelerated SAR data generation |
| Machine Learning-Guided Design | Use of AI algorithms to predict the activity of virtual compounds and prioritize synthesis | More efficient exploration of chemical space |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
